Product packaging for 4-Chloro-3,5-difluorobenzaldehyde(Cat. No.:CAS No. 1160573-20-5)

4-Chloro-3,5-difluorobenzaldehyde

Cat. No.: B045035
CAS No.: 1160573-20-5
M. Wt: 176.55 g/mol
InChI Key: RFARYBRXGROFNC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Aldehydes in Organic Synthesis

Halogenated organic compounds are fundamental in organic chemistry, serving as key intermediates in a multitude of transformations such as cross-coupling reactions and nucleophilic substitutions. nih.gov Aromatic aldehydes, characterized by a carbonyl group attached to an aromatic ring, are vital for synthesizing a wide array of products, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov The presence of halogen substituents on the aromatic ring of a benzaldehyde (B42025) derivative, as seen in 4-Chloro-3,5-difluorobenzaldehyde, significantly influences its reactivity. Halogens can act as directing groups in electrophilic aromatic substitution reactions and are essential for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnumberanalytics.com

The combination of chlorine and fluorine atoms on the benzaldehyde ring imparts specific electronic properties. Both chlorine and fluorine are electron-withdrawing groups, which can affect the reactivity of the aldehyde functional group and the aromatic ring itself. This substitution pattern is instrumental in the design of molecules with desired biological or material properties. nih.gov For instance, the anaerobic transformation of halogenated aromatic aldehydes has been a subject of environmental studies, highlighting the diverse roles these compounds play. asm.org

Overview of Research Trajectories for Aryl Benzaldehyde Derivatives

The field of aryl benzaldehyde derivatives is characterized by continuous innovation in synthetic methodologies and applications. Research is increasingly focused on developing sustainable and efficient ways to synthesize these compounds and their downstream products. markwideresearch.com A significant trend is the move towards "green chemistry," which emphasizes the use of environmentally benign reagents and reaction conditions. markwideresearch.com

The development of novel catalytic systems, including photoredox and transition-metal catalysis, has opened new avenues for the functionalization of aromatic aldehydes. nih.govchemrevlett.com These methods allow for direct C-H functionalization, providing a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. chemrevlett.com Furthermore, the unique reactivity of the aldehyde group allows for a wide range of transformations, including its use in deformylative C-H arylation/alkylation reactions to form biaryl compounds. chemrevlett.com

The structural diversity of benzaldehyde derivatives is also being explored through the synthesis of molecules with complex substitution patterns. rsc.org The study of intermolecular interactions in these derivatives, such as hydrogen bonding and halogen bonding, is crucial for understanding their solid-state properties and for the rational design of crystal structures with specific characteristics. rsc.org This research is vital for the development of new materials and active pharmaceutical ingredients. datainsightsmarket.commdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1160573-20-5C7H3ClF2O176.55 scbt.com
4-Chlorobenzaldehyde104-88-1C7H5ClO140.57 wikipedia.org
3,4-Difluorobenzaldehyde34036-07-2C7H4F2O142.10 nih.gov
3,5-Difluorobenzaldehyde32085-88-4C7H4F2O142.1 chemicalbook.com
4-Bromo-3,5-difluorobenzaldehyde135564-22-6C7H3BrF2O221 sigmaaldrich.com
4-Chloro-2,6-difluorobenzaldehyde252004-45-8C7H3ClF2O176.55 sigmaaldrich.com
4-Chloro-2,5-difluorobenzaldehydeNot specifiedC7H3ClF2O176.55
4-Chloro-3,5-dinitrobenzotrifluoride393-75-9C7H2ClF3N2O4270.55 nih.gov

This table provides a comparative overview of the basic chemical properties of this compound and structurally related compounds, highlighting the impact of different halogen substitutions on their molecular weights.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClF2O B045035 4-Chloro-3,5-difluorobenzaldehyde CAS No. 1160573-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARYBRXGROFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300886
Record name 4-Chloro-3,5-difluorobenzaldehyde
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Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-20-5
Record name 4-Chloro-3,5-difluorobenzaldehyde
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Record name 4-Chloro-3,5-difluorobenzaldehyde
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Record name 4-Chloro-3,5-difluorobenzaldehyde
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Synthetic Methodologies and Reaction Pathways for 4 Chloro 3,5 Difluorobenzaldehyde

Catalytic Methods for Enantioselective and Diastereoselective Synthesis

Transition Metal Catalysis in C-C and C-X Bond Formation

The formation of the carbon-carbon (C-C) bond in 4-chloro-3,5-difluorobenzaldehyde, specifically the introduction of the aldehyde group, can be effectively achieved through transition metal-catalyzed carbonylation reactions. These methods typically involve the reaction of an aryl halide with a source of carbon monoxide in the presence of a metal catalyst, most commonly based on palladium or rhodium.

One established method for the synthesis of substituted benzaldehydes is the reductive carbonylation of aryl halides. While a specific example for 1-chloro-3,5-difluorobenzene (B74746) is not extensively detailed in publicly available literature, a general and analogous procedure involves the use of a rhodium catalyst. For instance, the synthesis of 4-chloro-3-fluorobenzaldehyde (B1349764) has been achieved with a rhodium(III) chloride trihydrate catalyst, in conjunction with triphenylphosphine (B44618) as a ligand. organic-chemistry.org The reaction is typically carried out in a solvent such as N,N-dimethyl acetamide (B32628) under a pressurized atmosphere of carbon monoxide and hydrogen at elevated temperatures. organic-chemistry.org This approach highlights a viable pathway for the C-C bond formation necessary to produce the target aldehyde.

Another powerful transition metal-catalyzed method is the palladium-catalyzed formylation of aryl halides. This can be achieved using various formylating agents. Although specific data for this compound is scarce, the general principles of palladium-catalyzed cross-coupling reactions are well-established and widely applied in the synthesis of aromatic aldehydes.

Furthermore, the formation of carbon-halogen (C-X) bonds is a critical aspect of synthesizing the necessary precursors. For example, the synthesis of 1-chloro-3,5-difluorobenzene, the starting material for the formylation, can be achieved through various halogenation techniques.

Organocatalysis in Asymmetric Reactions

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While specific applications of organocatalysis for the direct asymmetric synthesis of this compound are not prominently reported, the principles of organocatalysis could theoretically be applied. For instance, chiral secondary amines are known to catalyze a variety of reactions involving aldehydes. These catalysts operate by forming chiral enamines or iminium ions, which can then undergo stereoselective reactions.

The development of organocatalytic methods for the functionalization of aldehydes is an active area of research. Such strategies could potentially be adapted for the asymmetric synthesis of derivatives of this compound, offering a metal-free alternative to traditional methods.

Optimization of Synthetic Yields and Purity Profiles

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters. This includes the choice of catalyst, solvent, temperature, reaction time, and the method of purification.

For transition metal-catalyzed reactions, the selection of the appropriate ligand is crucial. The ligand can influence the catalyst's activity, stability, and selectivity. For instance, in the rhodium-catalyzed carbonylation mentioned earlier, triphenylphosphine plays a key role. organic-chemistry.org The reaction temperature and pressure of the reacting gases (CO and H₂) are also critical parameters that need to be fine-tuned to maximize the yield of the desired aldehyde and minimize the formation of byproducts. organic-chemistry.org

Purification of the final product is essential to obtain this compound of high purity. Common laboratory and industrial purification techniques include:

Distillation: For liquid products, distillation under reduced pressure is often employed to separate the product from non-volatile impurities and solvents.

Column Chromatography: This technique is highly effective for separating the target compound from structurally similar impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. organic-chemistry.org

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a very effective method for purification.

The optimization of these parameters is typically achieved through systematic experimentation, where the effect of each variable on the reaction outcome is studied. The use of analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring the reaction progress and determining the purity of the product.

Below are tables summarizing potential synthetic approaches and key optimization parameters based on analogous reactions.

Table 1: Potential Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsGeneral Conditions
Transition Metal-Catalyzed Carbonylation 1-Chloro-3,5-difluorobenzeneCO, H₂, Rh or Pd catalyst, LigandHigh pressure, Elevated temperature
Formylation via Lithiation 1-Chloro-3,5-difluorobenzenen-Butyllithium, DMFAnhydrous conditions, Low temperature
Vilsmeier-Haack Reaction 1-Chloro-3,5-difluorobenzenePOCl₃, DMFTypically for electron-rich arenes

Table 2: Key Parameters for Optimization of Synthetic Yield and Purity

ParameterInfluenceTypical Considerations
Catalyst/Ligand Affects reaction rate, selectivity, and yield.Screening of different metal-ligand combinations.
Solvent Influences solubility of reagents and catalyst, and can affect reaction mechanism.Aprotic, polar or non-polar solvents are often used depending on the reaction.
Temperature Affects reaction rate and can influence the formation of byproducts.Optimization is required to find a balance between reaction speed and selectivity.
Reaction Time Determines the extent of conversion of the starting material.Monitored by analytical techniques like GC or TLC to determine the point of maximum yield.
Purification Method Crucial for obtaining a high-purity product.Choice between distillation, chromatography, and recrystallization based on product properties.

Reactivity Landscape and Mechanistic Insights of 4 Chloro 3,5 Difluorobenzaldehyde

Electrophilic Reactivity of the Aldehyde Group in Condensation and Addition Reactions

The aldehyde group in 4-Chloro-3,5-difluorobenzaldehyde is a key center for electrophilic reactions, readily participating in condensation and addition chemistry. The electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Formation of Imines, Oximes, and Hydrazones

The reaction of this compound with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives provides access to a range of nitrogen-containing compounds. These condensation reactions are typically acid-catalyzed and proceed through the initial nucleophilic addition to the carbonyl group, followed by dehydration to yield the final product. nih.govnih.gov

Imines (Schiff Bases): The condensation with primary amines furnishes imines. The reaction rate and yield can be influenced by the nature of the amine; amines with electron-donating groups tend to be more nucleophilic and react more readily. nih.gov Mechanochemical methods, involving grinding the reactants together, have also been employed for the synthesis of fluorinated imines, often providing high yields without the need for a solvent. nih.gov

Oximes: Reaction with hydroxylamine leads to the formation of oximes. wikipedia.orgnih.gov Oximes are crystalline solids and are useful as intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides. nih.govmasterorganicchemistry.com The formation of oximes can be carried out under mild conditions, sometimes even in the absence of a solvent. nih.gov

Hydrazones: Condensation with hydrazine or its derivatives (e.g., N,N-dimethylhydrazine) yields hydrazones. researchgate.netnih.gov These compounds are valuable in their own right and as precursors for the synthesis of various heterocyclic systems. nih.gov The synthesis can often be achieved by heating the aldehyde and the hydrazine derivative, sometimes in the presence of a catalytic amount of acid. nih.gov

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)Acid catalysis, often in an organic solvent, or solvent-free mechanochemical grinding. nih.gov
Hydroxylamine (NH₂OH)OximeReaction in a solvent like ethanol (B145695), or solvent-free grinding with a catalyst like Bi₂O₃. nih.gov
Hydrazine (N₂H₄) or Substituted HydrazinesHydrazoneHeating in a solvent such as ethanol, sometimes with acetic acid as a catalyst. nih.gov

Knoevenagel and Aldol Condensations

The enhanced electrophilicity of this compound makes it an excellent substrate for carbon-carbon bond-forming reactions like the Knoevenagel and Aldol condensations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, cyanoacetic acid), typically catalyzed by a weak base like an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration, leading to the formation of an α,β-unsaturated product. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Active Methylene CompoundCatalyst/SolventExpected Product Type
MalononitrilePiperidine/Ethanol(4-Chloro-3,5-difluorobenzylidene)malononitrile
Ethyl CyanoacetateDBU/Solvent-freeEthyl 2-cyano-3-(4-chloro-3,5-difluorophenyl)acrylate
Malonic AcidPyridine (Doebner modification)3-(4-Chloro-3,5-difluorophenyl)acrylic acid (after decarboxylation) wikipedia.org

Aldol Condensation: While aldehydes with α-hydrogens can undergo self-condensation, this compound lacks α-hydrogens and thus can only act as the electrophilic partner in a crossed Aldol condensation. youtube.comyoutube.com It can react with an enol or enolate of another carbonyl compound (a ketone or an aldehyde) to form a β-hydroxy carbonyl compound (the Aldol addition product). youtube.com Under harsher conditions (e.g., heating), this intermediate can undergo dehydration to yield an α,β-unsaturated carbonyl compound (the Aldol condensation product). youtube.comyoutube.com

Aromatic Ring Reactivity: Electronic Effects of Halogen Substituents

The three halogen substituents (one chlorine, two fluorine) exert strong electron-withdrawing inductive effects on the aromatic ring. This significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Nucleophilic Substitution Reactions on the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org For SNAr to occur, the ring must be activated by strong electron-withdrawing groups, a condition well-met in this compound.

The fluorine atoms are generally better leaving groups than chlorine in SNAr reactions. However, the position of substitution is directed by the activating groups. In this molecule, the aldehyde group, along with the halogens, activates the ring. Nucleophilic attack is favored at the positions ortho and para to the activating groups. libretexts.orgresearchgate.net It has been shown that fluorinated aldehydes can smoothly undergo SNAr reactions. nih.gov For example, a study demonstrated that aryl fluorides and chlorides can react with dimethylamine, generated from the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of potassium hydroxide, to yield the corresponding dimethylamino-substituted products in moderate to excellent yields. nih.gov In the case of this compound, substitution of one of the fluorine atoms by a nucleophile is a likely pathway.

NucleophileTypical ConditionsPotential Product
Dimethylamine (from DMF/KOH)Heating at 95 °C nih.gov4-Chloro-3-dimethylamino-5-fluorobenzaldehyde
Alkoxide (e.g., NaOMe)Heating in corresponding alcohol4-Chloro-3-fluoro-5-methoxybenzaldehyde
Thiolate (e.g., NaSPh)Polar aprotic solvent (e.g., DMF)4-Chloro-3-fluoro-5-(phenylthio)benzaldehyde

Oxidative and Reductive Transformations of the Aromatic System

The transformation of the aromatic system itself, while keeping the aldehyde group intact, is challenging.

Oxidative Transformations: The oxidation of such an electron-poor aromatic ring is generally difficult. Strong oxidizing agents would likely oxidize the more susceptible aldehyde group to a carboxylic acid.

Reductive Transformations: The reduction of the aromatic ring of polyhalogenated compounds can be complex. Catalytic hydrogenation might lead to the reduction of the aldehyde and/or hydrodehalogenation. The Birch reduction (dissolving metal reduction) is a common method for reducing aromatic rings, but its application to polyhalogenated benzaldehydes can be complicated by competing reactions, including reduction of the aldehyde and dehalogenation. Specific and selective reduction of just the aromatic core of this compound without affecting the substituents would require highly specialized and carefully controlled reaction conditions.

Cross-Coupling Chemistry for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. youtube.com In this compound, the carbon-chlorine bond is the most likely site for oxidative addition to a low-valent palladium catalyst, as C-Cl bonds are generally more reactive in these reactions than C-F bonds under typical conditions. researchgate.net However, methods for the activation of C-F bonds are also known, particularly for perfluoroarenes. mdpi.comnih.gov

A variety of cross-coupling reactions could potentially be employed:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. mdpi.com

Stille Coupling: Coupling with an organotin reagent. This method is tolerant of many functional groups but is limited by the toxicity of the tin compounds. nih.gov

Hiyama Coupling: Involves the use of an organosilicon compound, which is an environmentally benign alternative to other organometallic reagents. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming aryl-nitrogen bonds by coupling the aryl halide with an amine. youtube.com

Coupling ReactionCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / Base (e.g., Na₂CO₃)Aryl-Aryl
StilleAr-Sn(Bu)₃Pd(PPh₃)₄Aryl-Aryl
HiyamaAr-Si(OR)₃Pd catalyst / F⁻ source (e.g., TBAF) nih.govAryl-Aryl
Buchwald-HartwigR₂NHPd catalyst / Ligand (e.g., BINAP) / BaseAryl-Nitrogen

Reaction Kinetics and Mechanistic Elucidation Studies

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing effects of the halogen substituents and the aldehyde group on the aromatic ring. These features render the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key pathway for its functionalization. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing synthetic routes and designing novel derivatives.

The quintessential reaction mechanism for this compound undergoing nucleophilic substitution is the SNAr pathway. This process is generally accepted to proceed via a two-step addition-elimination mechanism.

The rate-determining step in SNAr reactions of haloaromatic compounds, including this compound, is the initial nucleophilic attack on the carbon atom bearing a halogen substituent. chemistrysteps.commasterorganicchemistry.com This step involves the formation of a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . chemistrysteps.commasterorganicchemistry.com The formation of this complex temporarily disrupts the aromaticity of the ring, which accounts for the significant activation energy of this step. chemistrysteps.com

The presence of strong electron-withdrawing groups, such as the two fluorine atoms and the chlorine atom, as well as the aldehyde group, is critical. These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, thereby stabilizing it. wikipedia.orglibretexts.org The stabilization is most effective when the electron-withdrawing groups are positioned ortho and para to the site of nucleophilic attack. In the case of this compound, the fluorine atoms are ortho to the chlorine atom, and the aldehyde group is para, providing substantial activation.

Illustrative Data for Relative Reaction Rates in SNAr Reactions:

NucleophileRelative RateLeaving GroupRelative Rate
Methoxide1F>100
Thiophenoxide>100Cl~1
Piperidine~10Br<1
Aniline<1I<<1

This table provides a generalized illustration of relative reaction rates in SNAr reactions based on established principles. The actual rates for this compound may vary.

The primary intermediate in the SNAr reaction of this compound is the Meisenheimer complex. Spectroscopic techniques can sometimes be employed to detect these transient species, providing direct evidence for the proposed mechanism.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms that may be challenging to probe experimentally. mdpi.com For this compound, computational modeling can provide deep insights into its reactivity landscape.

By modeling the reaction of this compound with various nucleophiles, it is possible to map out the entire potential energy surface of the reaction. This allows for the precise calculation of the activation energies for each step and the determination of the geometries of transition states and intermediates.

Key Insights from Computational Modeling:

Confirmation of the Rate-Determining Step: Computational studies can corroborate experimental findings by demonstrating that the activation barrier for the formation of the Meisenheimer complex is significantly higher than that for the subsequent elimination of the leaving group.

Analysis of Intermediate Stability: The stabilizing effects of the fluorine and chlorine atoms, as well as the aldehyde group, on the Meisenheimer intermediate can be quantified through computational analysis of charge distribution and molecular orbital energies.

Prediction of Regioselectivity: In cases where multiple leaving groups are present, computational models can predict which halogen is more likely to be substituted by a given nucleophile by comparing the activation barriers for attack at each position. For this compound, this would involve comparing the substitution of the chloro versus the fluoro substituents.

Solvent Effects: The influence of different solvents on the reaction kinetics can be modeled, providing a more accurate picture of the reaction in a real-world setting.

Example of a Modeled Reaction Pathway Parameter:

ParameterCalculated Value (Illustrative)
Activation Energy (Formation of Meisenheimer Complex)15-25 kcal/mol
Activation Energy (Leaving Group Elimination)5-10 kcal/mol
Reaction EnthalpyVaries with nucleophile

These values are illustrative and represent typical ranges for SNAr reactions modeled using computational methods.

Through such computational investigations, a detailed, atomistic-level understanding of the reaction pathways of this compound can be achieved, complementing experimental studies and guiding the development of new synthetic methodologies.

Chemical Derivatization and Scaffold Construction Utilizing 4 Chloro 3,5 Difluorobenzaldehyde

Synthesis of Medicinal Chemistry Intermediates

The unique substitution pattern of 4-chloro-3,5-difluorobenzaldehyde makes it a key starting material for a variety of intermediates used in the synthesis of pharmacologically active compounds. The aldehyde group provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in building the core structures of many therapeutic agents.

Substituted pyrazole (B372694) and pyrimidine (B1678525) derivatives are prominent scaffolds in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways often dysregulated in diseases like cancer and inflammatory disorders. google.comnih.gov The synthesis of these complex heterocyclic systems often relies on the use of aryl aldehydes as key building blocks. The phenyl ring of the aldehyde is incorporated into the final molecule, and its substituents can play a critical role in modulating the compound's biological activity.

Kinase inhibitors frequently feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The development of these inhibitors, such as those based on 3,4-diarylpyrazole, is a key area of research for treating diseases caused by deregulated protein kinase activity, including cancer, autoimmune disorders, and viral infections. google.com The synthesis of these molecules often involves building a substituted heterocyclic core where an aryl group, derived from an aldehyde, is a key component. The specific halogen and electronic configuration of a starting material like this compound can be crucial for achieving desired potency and selectivity.

Construction of Heterocyclic Systems and Polycyclic Aromatic Compounds

The aldehyde functional group is a cornerstone in the synthesis of a vast array of heterocyclic compounds. Through condensation and cyclization reactions, the carbon and oxygen atoms of the aldehyde can be incorporated into new ring systems, making substituted benzaldehydes like this compound essential starting materials for creating functionalized heterocycles.

The formation of pyrrole (B145914) and pyrimidine rings often proceeds through multicomponent reactions where an aldehyde is a key electrophile. These reactions are synthetically valuable for creating libraries of compounds for drug discovery and materials science. nih.govwikipedia.org

Pyrimidine Ring Formation via Biginelli Reaction

The Biginelli reaction is a classic multicomponent chemical reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.org This acid-catalyzed condensation is a highly efficient method for synthesizing the dihydropyrimidine (B8664642) core, which is found in numerous pharmacologically active molecules, including calcium channel blockers. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine ion. This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product. wikipedia.org A broad range of substituted aromatic aldehydes can be used in this reaction, making it a versatile method for creating a diversity of pyrimidine derivatives. biomedres.usmdpi.com The use of this compound in this reaction would result in a dihydropyrimidine ring substituted at the 4-position with a 4-chloro-3,5-difluorophenyl group.

Reactant 1Reactant 2Reactant 3CatalystProduct
Aryl Aldehydeβ-KetoesterUrea/ThioureaAcid (e.g., HCl, H₂SO₄)3,4-Dihydropyrimidin-2(1H)-one/thione
This compound Ethyl acetoacetateUreaBrønsted or Lewis Acid4-(4-Chloro-3,5-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Table 1. Generalized Scheme of the Biginelli Reaction. This reaction is a one-pot synthesis that efficiently creates the dihydropyrimidine core structure from three basic components. wikipedia.orgorganic-chemistry.org

Pyrrole Ring Formation

The Hantzsch pyrrole synthesis is another fundamental reaction in heterocyclic chemistry, which typically involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to form a substituted pyrrole. wikipedia.org This method is highly valued for its ability to construct the pyrrole ring, a core component of many natural products and pharmaceuticals. wikipedia.org Variations of this synthesis and other methods, such as the Paal-Knorr synthesis, often rely on the condensation of carbonyl compounds to build the heterocyclic ring. nih.gov

Modern methods for pyrrole synthesis often involve transition-metal-catalyzed reactions. For example, rhodium-catalyzed hydroacylation reactions between aldehydes and propargylic amines can produce intermediates that, upon acid-catalyzed cyclization, yield highly substituted pyrroles. nih.gov Such methods provide access to complex pyrrole structures from simple, readily available starting materials, including a wide variety of substituted aldehydes. nih.gov

Synthesis of Thiosemicarbazones and Related Ligands

The synthesis of thiosemicarbazones from this compound is a direct application of a classical condensation reaction. Thiosemicarbazones are a class of compounds known for their coordination chemistry and potential as ligands. The general synthetic route involves the reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). wikipedia.org

In a typical procedure, this compound is reacted with thiosemicarbazide in a suitable solvent, commonly ethanol (B145695) or methanol. The mixture is heated under reflux for several hours to facilitate the condensation reaction, which results in the formation of the corresponding N-substituted thiosemicarbazone, specifically (E)-2-((4-chloro-3,5-difluorophenyl)methylene)hydrazine-1-carbothioamide. nih.gov The reaction proceeds via the nucleophilic attack of the primary amine group of the thiosemicarbazide on the electrophilic carbonyl carbon of the benzaldehyde (B42025), followed by the elimination of a water molecule to form an imine (-N=CH-) bond. wikipedia.org

The resulting solid product can be isolated by filtration and purified through recrystallization. jomardpublishing.com Confirmation of the synthesized structure is typically achieved through various spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of key functional groups, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be used to verify the molecular structure. wikipedia.orgnih.gov Mass spectrometry further confirms the molecular weight of the newly formed compound.

While specific yield and detailed spectral data for the thiosemicarbazone derived directly from this compound are not detailed in the provided search results, the table below presents representative data for analogous thiosemicarbazones synthesized from substituted benzaldehydes, illustrating typical outcomes of this reaction.

Table 1: Synthesis and Characterization of Representative Thiosemicarbazone Derivatives

Starting Aldehyde Reagent Solvent Yield (%) Melting Point (°C) Key Spectroscopic Data
4-Chlorobenzaldehyde Thiosemicarbazide Methanol - 210 (decomp.) Thermally stable up to 210°C based on TGA/DSC analysis. nih.gov
4-Fluorobenzaldehyde (B137897) Thiosemicarbazide Methanol 30 185-186 (decomp.) ¹H-NMR (DMSO-d6): δ 7.99 (s, 1H, N=CH), 8.10 & 8.19 (bs, 2H, NH₂), 11.45 (s, 1H, NH). wikipedia.org

This table is generated based on data for analogous compounds to provide representative examples.

Derivatization for Material Science Applications (e.g., Dyes, Pigments, Liquid Crystals)

The unique electronic properties conferred by the chlorine and fluorine substituents on the aromatic ring make this compound a valuable precursor for materials with specific optical and electronic functions.

Dyes and Pigments

Halogenated benzaldehydes serve as important intermediates in the synthesis of various dyes. google.com The aldehyde functionality of this compound allows for its incorporation into larger chromophoric systems.

A significant application is in the synthesis of styryl dyes . These dyes are typically created through a Knoevenagel condensation reaction between an aromatic aldehyde and a compound containing an active methylene (B1212753) group. nih.gov Reacting this compound with various active methylene compounds would produce novel push-pull styryl chromophores. nih.govresearchgate.net These D-π-A (donor-pi-acceptor) structures often exhibit significant solvatochromism, where their absorption and emission spectra change with the polarity of the solvent. beilstein-journals.org The photophysical properties of such dyes, including their fluorescence and quantum yields, are of great interest for applications in optical materials and as fluorescent probes. nih.govnih.gov

Furthermore, while the compound itself is not a primary amine used in typical azo dye synthesis, it can be incorporated into azo structures. unb.ca For instance, it can be reacted with other molecules that already contain an azo group to form more complex azo-azomethine dyes . ekb.eg

For pigment applications, dyes derived from this compound can be incorporated into inorganic host materials to create stable hybrid pigments. For example, organic dyes have been successfully hosted in fluorinated hydrotalcites, where the fluorinated host influences the final color properties of the pigment. researchgate.net

Liquid Crystals

The field of liquid crystals (LCs) is a prominent area for the application of fluoroorganic chemistry. researchgate.net Specifically, chiral nematic liquid crystals, used in displays, are often created by adding a chiral dopant to an achiral nematic liquid crystal host. researchgate.net The effectiveness of a chiral dopant is measured by its helical twisting power (HTP). researchgate.net

Derivatives of fluorinated aromatic compounds are actively researched as chiral dopants. By synthesizing more complex, rod-like chiral molecules from a precursor like this compound, it is possible to create dopants with high HTP values. The synthesis often involves creating C₂-symmetric structures which are efficient in inducing chirality. researchgate.net The good solubility of such fluorinated compounds in liquid crystal hosts, combined with their potential for high HTP, makes them desirable for advanced display technologies like super-twisted nematic (STN) and polymer-stabilized Blue Phase LCDs. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₇H₃ClF₂O
Thiosemicarbazide CH₅N₃S
(E)-2-((4-chloro-3,5-difluorophenyl)methylene)hydrazine-1-carbothioamide C₈H₆ClF₂N₃S
4-Chlorobenzaldehyde C₇H₅ClO
4-Fluorobenzaldehyde C₇H₅FO
4-Nitrobenzaldehyde C₇H₅NO₃
Ethanol C₂H₆O
Methanol CH₄O

Advanced Spectroscopic Characterization and Structural Analysis of 4 Chloro 3,5 Difluorobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy serves as a powerful tool for the structural elucidation of 4-Chloro-3,5-difluorobenzaldehyde, providing detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of benzaldehyde (B42025) derivatives typically shows resonances for the aldehydic proton and the aromatic protons. docbrown.info In this compound, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, influenced by the electronegativity of the oxygen atom. docbrown.info The aromatic protons will exhibit splitting patterns determined by their coupling with adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in substituted benzaldehydes generally resonates at a characteristic downfield position. researchgate.netrsc.org The chemical shifts of the aromatic carbons are influenced by the attached substituents. researchgate.net For instance, in 3,4-difluorobenzaldehyde, the carbon atoms attached to fluorine show distinct resonances. chemicalbook.com Similarly, in 3,5-difluorobenzaldehyde, the fluorine atoms influence the chemical shifts of the surrounding carbons. chemicalbook.com The presence of the chlorine and fluorine atoms in this compound will lead to a unique set of chemical shifts for the aromatic carbons.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms are chemically equivalent and are expected to give a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For comparison, the ¹⁹F NMR spectrum of 4-fluorobenzaldehyde (B137897) shows a single resonance for the fluorine atom. spectrabase.com

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CHO)~9.9s
¹H (Aromatic)~7.6-7.8m
¹³C (C=O)~189-191s
¹³C (C-Cl)~135-140t (JCF)
¹³C (C-F)~160-165d (JCF)
¹³C (C-H)~115-120d (JCF)
¹⁹F-100 to -110s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The chemical shifts observed in the NMR spectra of this compound are a direct consequence of the electronic effects of the chloro and fluoro substituents. Both halogens are electronegative and exert an electron-withdrawing inductive effect, which generally leads to a deshielding of the nearby nuclei and a downfield shift in their resonance frequencies. modgraph.co.uk

The fluorine atoms, in addition to their inductive effect, also exhibit a resonance effect where they can donate electron density to the aromatic ring. The interplay of these inductive and resonance effects determines the final chemical shifts of the aromatic protons and carbons. researchgate.net The Hammett substituent constants and dual-substituent parameter (DSP) analysis are often employed to quantify these electronic effects. proquest.com

Substituted benzaldehydes can exhibit rotational isomerism due to restricted rotation around the C-C bond connecting the formyl group to the benzene (B151609) ring. rsc.org This can lead to the existence of different conformers, such as the s-cis and s-trans forms, where the aldehyde group is oriented differently with respect to the ortho substituents. ias.ac.in

Variable-temperature NMR spectroscopy is a key technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide information about the energy barriers to rotation and the relative populations of the different conformers. rsc.org For ortho-substituted benzaldehydes, the anti conformer (where the ortho-substituent and the formyl oxygen are on opposite sides) is often found to be more stable. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

The IR and Raman spectra of benzaldehyde and its derivatives are characterized by several key vibrational modes. inference.org.ukresearchgate.net The most prominent of these is the C=O stretching vibration of the aldehyde group, which typically appears as a strong band in the region of 1700-1730 cm⁻¹. researchgate.netias.ac.inmdpi.com The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. mdpi.com Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.

Other important vibrational modes include the C-H stretching vibrations of the aldehyde and aromatic groups, C=C stretching vibrations of the aromatic ring, and C-F and C-Cl stretching vibrations. inference.org.ukmdpi.com Theoretical calculations, often using Density Functional Theory (DFT), are frequently used to aid in the assignment of the observed vibrational bands. solidstatetechnology.us

Interactive Data Table: Characteristic Vibrational Frequencies for Substituted Benzaldehydes

Vibrational ModeTypical Frequency Range (cm⁻¹)
C=O Stretch1680 - 1740
Aromatic C=C Stretch1450 - 1610
Aldehydic C-H Stretch2700 - 2850
Aromatic C-H Stretch3000 - 3100
C-F Stretch1000 - 1400
C-Cl Stretch600 - 800

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy provides insights into the electronic transitions and excited-state properties of this compound.

The UV-Vis absorption spectrum of benzaldehyde and its derivatives typically shows two main absorption bands corresponding to n→π* and π→π* electronic transitions. researchgate.net The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally weaker and appears at a longer wavelength. researchgate.net The π→π* transitions, involving the π-electrons of the aromatic ring and the carbonyl group, are more intense and occur at shorter wavelengths. researchgate.net

The substitution pattern on the benzene ring can significantly influence the energies of these electronic states and the dynamics of the excited molecule. acs.org In halogen-substituted benzaldehydes, the heavy atom effect can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence. acs.orgacs.org The relative energies of the lowest singlet (S₁) and triplet (T₁) states, and the coupling between them, are crucial in determining the photophysical pathways of the molecule. acs.org

In some cases, different conformers of a molecule can exhibit distinct emission spectra. This phenomenon, known as conformer-specific emission, can provide valuable information about the structure and dynamics of the excited state. For substituted benzaldehydes, it is possible that the different rotational conformers could have slightly different fluorescence or phosphorescence spectra. nih.gov By analyzing the emission at different excitation wavelengths or using techniques like supersonic jet spectroscopy, it may be possible to isolate and characterize the emission from individual conformers. acs.org This can provide a more detailed picture of the excited-state potential energy surface and the factors that govern the photophysical behavior of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds. For a substituted aromatic aldehyde like this compound, mass spectrometry provides definitive confirmation of its identity through precise mass measurement and characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of a compound's elemental formula.

Detailed Research Findings: The molecular formula of this compound is C₇H₃ClF₂O. scbt.com Its theoretical monoisotopic mass is 175.98405 Da. uni.lu In an HRMS analysis, the experimentally measured mass of the molecular ion would be expected to align with this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition and distinguishing it from other potential isobaric compounds.

While specific experimental HRMS fragmentation data for this compound is not widely published, the fragmentation pathways for aromatic aldehydes and halogenated compounds are well-understood. Under electron ionization (EI) or collision-induced dissociation (CID), this compound would likely exhibit characteristic fragmentation patterns. Key expected fragmentation pathways include:

Loss of a Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond to form a stable benzoyl cation at [M-1]⁺.

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl carbon, resulting in a fragment at [M-29]⁺.

Loss of a Chlorine Atom (Cl•): A common pathway for chlorinated compounds, leading to a fragment at [M-35]⁺ or [M-37]⁺, depending on the chlorine isotope.

HRMS analysis of these fragments would further confirm the structure by matching their exact masses to their elemental formulas.

Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase. Determined through ion mobility spectrometry (IMS) coupled with mass spectrometry, CCS values provide an additional, orthogonal physical descriptor to the mass-to-charge ratio, enhancing confidence in compound identification. nih.govacs.org It is particularly useful for distinguishing between isomers that have identical masses. acs.org

Detailed Research Findings: While experimental CCS measurements for this compound are not available in public literature, computational methods provide reliable predictions. These predicted values serve as a valuable reference for future experimental work. The predicted CCS values (in square angstroms, Ų) for various adducts of this compound, calculated using the CCSbase model, are presented below. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 176.99133 124.8
[M]⁺ 175.98350 125.6
[M-H]⁻ 174.97677 126.8
[M+K]⁺ 214.94721 132.8
[M+Na]⁺ 198.97327 137.0

These predicted values offer a "fingerprint" for the molecule's three-dimensional structure in the gas phase. In an analytical workflow, if an unknown compound produces a molecular ion and adducts with m/z values and experimental CCS values that match these predictions, it significantly strengthens its identification as this compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Detailed Research Findings: As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases.

However, should a single-crystal X-ray diffraction study be performed, it would yield invaluable structural data. The analysis would precisely determine:

Molecular Geometry: The exact bond lengths and angles of the entire molecule, including the C-Cl, C-F, C=O, and C-H bonds.

Conformation: The orientation of the aldehyde group (-CHO) relative to the plane of the benzene ring.

Planarity: The degree of planarity of the difluorinated benzene ring.

Intermolecular Interactions: The study would reveal how molecules pack together in the crystal lattice. Given the functional groups present, one could anticipate various non-covalent interactions, such as C-H···O hydrogen bonds, halogen bonding involving the chlorine atom, and π-π stacking interactions between aromatic rings, which are observed in similarly substituted benzaldehydes. nih.govrsc.org

This information is critical for understanding the solid-state properties of the material and for computational modeling studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of substituted benzaldehydes. This method offers a balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties. DFT calculations have been employed to study derivatives of 4-Chloro-3,5-difluorobenzaldehyde, providing information on energy, geometry, and vibrational spectra . For many substituted benzaldehydes, the B3LYP functional is commonly used as it provides results that correlate well with experimental data krishisanskriti.orgsolidstatetechnology.us.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy structure. This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. For aromatic aldehydes, this optimization confirms the planarity of the benzene (B151609) ring and the orientation of the aldehyde group.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde group or the C-Cl and C-F bonds. While specific experimental vibrational data for this compound is not widely published, theoretical calculations provide valuable predictions for these frequencies. For instance, studies on similar molecules like 4-(dimethylamino)benzaldehyde (B131446) have shown excellent agreement between INS spectroscopy and periodic DFT calculations, allowing for reliable assignment of vibrational bands mdpi.com.

Below is a table of selected, representative optimized geometrical parameters for a substituted benzaldehyde (B42025), as would be calculated using DFT methods.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
C-Cl~1.74 Å
C-F~1.35 Å
C-C (aromatic)~1.39 - 1.41 Å
C-CHO~1.48 Å
Bond AngleC-C-C (ring)~118° - 121°
C-C-O~124°
C-C-H (aldehyde)~116°

Note: These are typical values for similar structures and serve an illustrative purpose.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity .

However, for some substituted benzaldehydes, FMO theory has limitations in predicting electrophilic aromatic substitution. DFT calculations have shown that for benzaldehyde, the HOMO is a non-bonding (n) orbital primarily located on the oxygen atom and is therefore not directly involved in aromatic substitution. In such cases, the Next-Highest Occupied Molecular Orbital (NHOMO) must be considered mdpi.com. Even so, the atomic coefficients of the relevant orbitals may not always align perfectly with experimental outcomes for meta-directing groups mdpi.com. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the HOMO and LUMO energy levels.

The following table presents representative FMO energy values.

OrbitalEnergy (eV)Description
HOMO~ -7.0 to -8.0Highest Occupied Molecular Orbital
LUMO~ -1.5 to -2.5Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap~ 5.0 to 6.0Indicator of chemical stability

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The orientation of the aldehyde group relative to the benzene ring defines the conformational landscape of benzaldehydes. Ab initio and semi-empirical methods are employed to study these conformations and their relative energies. For substituted benzaldehydes, two primary planar conformers are possible: an O-trans (or anti) and an O-cis (or syn) conformer, referring to the orientation of the carbonyl oxygen relative to a substituent.

For many fluorinated benzaldehydes, the anti-conformer is found to be more stable acs.org. High-level ab initio calculations, such as DLPNO-CCSD(T), are used to accurately determine the energy differences between conformers acs.org. Conformational analysis of related halogenated compounds often reveals that despite potential steric repulsions, specific conformations are preferred due to a complex interplay of electronic and steric effects beilstein-journals.org. For this compound, theoretical calculations would be essential to determine the preferred rotational isomer and the energy barrier to rotation of the aldehyde group.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. These studies can identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction mechanism at a molecular level. For instance, such methods have been used to study proton transfer processes in other benzaldehyde derivatives researchgate.net.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By simulating the motion of atoms, MD can explore the conformational landscape of a molecule, revealing how it flexes, rotates, and interacts with its environment. This method is particularly useful for understanding the behavior of molecules in solution or in biological systems nih.govrsc.org.

For this compound, MD simulations could provide insights into the flexibility of the aldehyde group and the stability of its different conformations in various solvents. Furthermore, when combined with quantum mechanics in QM/MM simulations, it is possible to model chemical reactions in complex environments, such as enzymes youtube.com. Currently, there are no specific published MD simulation studies focused solely on this compound.

Emerging Research Frontiers and Future Directions

Sustainable Synthetic Methodologies for Halogenated Benzaldehydes

The chemical industry's shift towards green chemistry has spurred research into more environmentally benign methods for synthesizing halogenated aromatic aldehydes. Traditional methods often rely on harsh reagents and produce significant waste. Modern approaches seek to improve efficiency, reduce waste, and utilize less hazardous materials. misericordia.edu For instance, the oxidation of benzaldehydes to carboxylic acids, a common transformation, is being re-evaluated to replace harmful heavy metal oxidants like chromium(VI) with atmospheric oxygen and organic catalysts in solvent-free conditions. misericordia.edu

Several green strategies are being adapted for the synthesis of halogenated benzaldehydes:

Aerobic Oxidation: The use of O2 as the ultimate oxidant is highly attractive due to its abundance and the formation of water as the only byproduct. rsc.org This can be applied to the final oxidation step to form the aldehyde or in degrading larger molecules into valuable benzoyl derivatives. rsc.org

Novel Catalysis: The use of reusable, heterogeneous catalysts, such as Rochelle salt, has been shown to be effective in multicomponent reactions involving aromatic aldehydes to produce complex molecules like chromenes in good yields. researchgate.net

Photocatalysis: Light-driven reactions offer a powerful tool for sustainable synthesis. For example, photocatalytic systems using catalysts like iron(III) chloride or fluorenone under visible light can generate valuable benzoyl derivatives from waste streams like polystyrene. mdpi.com This principle can be applied to create functionalized benzaldehydes from different starting materials.

Improved Grignard Reactions: While a classic method, improvements in Grignard reactions, such as those used for preparing 3,4-difluorobenzaldehyde, focus on optimizing reaction conditions (e.g., temperature control) to improve yield and purity, thereby reducing downstream processing waste. google.com

Table 1: Comparison of Sustainable Synthetic Methodologies

Methodology Principle Advantages Relevant Research
Aerobic Oxidation Uses atmospheric oxygen as the primary oxidant, often with a catalyst. Low cost, abundant oxidant, environmentally benign (water byproduct). misericordia.edursc.org
Green Catalysis Employs reusable or non-toxic catalysts in efficient, often one-pot, reactions. High atom economy, reduced catalyst waste, milder reaction conditions. researchgate.net
Photocatalysis Utilizes light to drive chemical reactions with a photocatalyst. Energy-efficient, can use renewable energy sources, enables unique transformations. mdpi.com
Optimized Grignard Refines classic organometallic reactions to improve efficiency and reduce byproducts. High yield, well-understood mechanism, applicable to many halogenated aromatics. google.com

Chemoinformatics and High-Throughput Screening in Derivative Discovery

The discovery of new drugs and agrochemicals has been revolutionized by high-throughput screening (HTS), a process that allows for the rapid testing of millions of chemical compounds for biological activity. nih.gov Chemoinformatics plays a crucial role in this process by managing vast datasets, predicting properties of virtual compounds, and helping to design diverse and effective screening libraries.

4-Chloro-3,5-difluorobenzaldehyde is an ideal starting point or core scaffold for generating such libraries. Its reactive aldehyde handle allows for a wide range of chemical modifications, while its halogenated phenyl ring provides a stable, lipophilic core that can engage in specific interactions with biological targets.

Key HTS and Discovery Concepts:

Compound Libraries: HTS relies on large collections of diverse small molecules. nih.gov Derivatives of this compound can be synthesized to create a focused library, where each compound represents a slight variation of the core structure.

Assay Development: HTS requires biological assays adapted for robotic automation, often using detection methods like fluorescence, luminescence, or absorbance. These assays can test for a wide range of effects, from enzyme inhibition to changes in cell viability.

DNA-Encoded Libraries (DELs): This cutting-edge technology involves synthesizing massive libraries of compounds where each molecule is tagged with a unique DNA barcode. This allows for the screening of billions of compounds simultaneously. The development of DNA-compatible reactions is crucial for this technology, and strategies are being developed for creating complex, sp3-rich scaffolds suitable for DELs. acs.org A compound like this compound could be incorporated into DEL synthesis to explore a vast chemical space for new bioactive agents. acs.org

Hit-to-Lead Optimization: After an initial "hit" is identified in an HTS campaign, medicinal chemists synthesize a series of related analogs to improve potency and selectivity and to develop a structure-activity relationship (SAR). nih.gov

Advanced Catalytic Systems for Complex Transformations

To fully unlock the potential of this compound, chemists are turning to advanced catalytic systems that can perform complex transformations with high precision and efficiency. These catalysts enable the modification of the molecule in ways that are difficult or impossible with traditional methods.

Halogen Bond Catalysis: The halogen atoms on the ring are not merely passive substituents; they can actively participate in catalysis. Bidentate halogen bond donors have been developed to catalyze reactions like the Friedel-Crafts reaction of aldehydes with indoles, proving more effective than some traditional catalysts. researchgate.net This opens the door to using the chloro and fluoro groups on this compound to direct and accelerate reactions.

Organocatalysis: Small organic molecules can act as powerful catalysts. N-heterocyclic carbenes (NHCs), for example, have been used to catalyze the oxidation of benzaldehyde (B42025) using atmospheric oxygen, offering a metal-free alternative to traditional methods. misericordia.edu

Supramolecular Catalysis: Inspired by enzymes, supramolecular catalysts use non-covalent interactions to bind substrates within a confined space, accelerating reactions and controlling selectivity. nih.gov These systems can be based on hydrogen bonding or, more recently, halogen bonding interactions. nih.gov

Base-Promoted Halogenation: While the target molecule is already halogenated, further specific modifications might be desired. The principles of base-promoted α-halogenation of aldehydes and ketones, which proceed through an enolate intermediate, could be selectively applied under controlled conditions to modify molecules derived from this compound. jove.com

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying systems held together by non-covalent interactions like hydrogen bonds and, increasingly, halogen bonds. acs.org The unique properties of the halogen bond make it a powerful tool for designing new materials and functional systems. researchgate.net

This compound is a prime candidate for use in supramolecular chemistry due to its halogen substituents.

The Halogen Bond (XB): This is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). acs.org Its strength can be tuned by changing the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group it is attached to. acs.org The fluorinated ring of this compound enhances the electrophilic character of the chlorine atom, making it a stronger halogen bond donor.

Crystal Engineering: Halogen bonding is used to control the assembly of molecules in the solid state, creating specific architectures and materials with desired properties. acs.org

Supramolecular Assemblies: In solution, halogen bonding can drive the self-assembly of molecules into larger structures like capsules, gels, and vesicles. nih.govacs.org The hydrophobicity and directionality of halogen bonds provide design tools that are distinct from those offered by hydrophilic hydrogen bonds. researchgate.net

Nanotechnology: Self-assembled nanosystems, such as worm-like supramolecular nanostructures, can be created using host-guest chemistry with specifically designed building blocks. nih.gov The defined geometry and electronic properties of this compound make it a potential component for such nanostructures, which could have applications in sensing or catalysis.

Table 2: Features of the Halogen Bond for Supramolecular Design

Feature Description Implication for this compound
Directionality The interaction is highly linear (R-X···Y angle is close to 180°). Allows for precise control over the geometry of self-assembled structures.
Tunability Strength depends on the halogen's polarizability and the electronic nature of the scaffold. The chloro and fluoro groups provide specific interaction strengths that can be engineered.
Hydrophobicity Halogen bonds are generally hydrophobic in nature. Useful for assembly in organic solvents or for creating hydrophobic pockets in aqueous media.
Size Halogen atoms are significantly larger than hydrogen atoms. The steric profile of the interaction is different from hydrogen bonding, enabling new architectures.

Pharmacological and Agrochemical Target Identification and Validation through Structure-Activity Relationship (SAR) Studies

A central activity in the development of new drugs and agrochemicals is the establishment of a Structure-Activity Relationship (SAR). SAR studies involve synthesizing a series of related compounds (analogs) and testing them for a specific biological activity. This process reveals which parts of a molecule are essential for its function (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability. nih.govnih.gov

This compound serves as an excellent starting scaffold for SAR studies. Researchers can systematically modify each part of the molecule to probe its role in biological activity.

A Hypothetical SAR Campaign:

Initial Hit: A derivative of this compound is identified as having interesting activity (e.g., as an inhibitor of an enzyme like soluble epoxide hydrolase or as an antiprion agent). nih.govresearchgate.net

Modification of the Aldehyde (Position 1): The aldehyde group can be converted to other functionalities such as an oxime, a hydrazone, an alcohol, or an imine to determine if the carbonyl group is essential or if other hydrogen-bonding groups are tolerated. researchgate.net

Modification of the Chlorine (Position 4): The chlorine atom can be replaced with other halogens (Br, I) or a hydrogen atom to probe the importance of the halogen bond and steric bulk at this position. nih.gov

Modification of the Fluorines (Positions 3, 5): The fluorine atoms could be moved to other positions or replaced with other electron-withdrawing or electron-donating groups to understand the electronic requirements for activity.

Data Analysis: The biological activity of each new analog is measured and compared. This iterative process helps build a model of how the molecule interacts with its biological target, guiding the design of more potent and specific compounds. nih.gov For example, SAR studies on a series of benzenesulfonamide (B165840) analogs revealed that specific substitutions on the phenyl rings were critical for high transcriptional potency against the PPARγ nuclear receptor. nih.gov

Through these emerging research frontiers, this compound is poised to be a key player in the development of next-generation materials, catalysts, and bioactive agents.

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-3,5-difluorobenzaldehyde with high purity (>98%)?

  • Methodological Answer : The compound can be synthesized via halogenation or fluorination of benzaldehyde derivatives. For example, a nitration-sulfonation system (e.g., HNO₃/H₂SO₄) can introduce nitro groups, followed by selective fluorination using KF or HF-pyridine. Reaction kinetics studies in similar systems (e.g., 4-chloro-3,5-dinitrotrifluoromethylbenzene) show that temperature (40–60°C) and stoichiometric ratios of fluorinating agents are critical for minimizing side products . Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol.

Q. How can I validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Gas Chromatography (GC) : To assess purity (>98%) and detect volatile impurities.
  • FT-IR Spectroscopy : Confirm functional groups (C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1000 cm⁻¹).
  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.5 ppm) and aldehyde proton (δ ~10 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 190.97.
    Comparative data from analogs like 4-chloro-2-fluorobenzaldehyde show these methods are robust for halogenated benzaldehydes .

Q. What are the stability considerations for this compound under storage?

  • Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Stability studies on 4-chloro-3,5-dimethylphenol suggest that halogenated aromatics are prone to photodegradation; thus, UV-light exposure must be minimized . Monitor degradation via HPLC every 3–6 months.

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring toward nucleophilic attack at the para position. Computational studies (DFT) on similar systems (e.g., 3,5-dichloro-4-hydroxybenzoic acid) reveal that substituents lower the LUMO energy, enhancing reactivity. Experimentally, reaction with amines (e.g., aniline) in DMF at 80°C yields Schiff bases with >80% efficiency. Kinetic monitoring via GC-MS is advised to optimize reaction times .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For example, Pd-catalyzed cross-coupling reactions may vary due to trace moisture or oxygen. Systematic DOE (Design of Experiments) approaches are recommended:
  • Variables : Solvent (DMF vs. THF), catalyst (Pd(OAc)₂ vs. Pd/C), temperature.
  • Response Surface Methodology (RSM) : Optimizes conditions for maximum yield.
    Data from 4-hydroxy-3,5-dimethoxybenzaldehyde syntheses highlight the importance of anhydrous conditions and catalyst purity .

Q. How can computational tools predict the pKa and solubility of this compound?

  • Methodological Answer : Use the Hammett equation with substituent constants (σₘ for F = +0.34, σₚ for Cl = +0.23) to estimate pKa. For 4-chloro-3,5-dimethylphenol, predicted pKa (9.70) closely matched experimental values (9.71) . Solubility can be modeled via COSMO-RS (Conductor-like Screening Model for Real Solvents), incorporating logP (~2.8) and Hansen solubility parameters. Experimental validation in DMSO/water mixtures is advised.

Key Considerations for Advanced Studies

  • Mechanistic Probes : Isotope labeling (¹⁸O in aldehyde) to trace reaction pathways.
  • Degradation Pathways : UV/persulfate systems for studying environmental persistence .
  • Toxicity Screening : Use in vitro assays (e.g., Ames test) for mutagenicity evaluation.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.